molecular formula C19H16N2O3S B12269454 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]ethan-1-one

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]ethan-1-one

Cat. No.: B12269454
M. Wt: 352.4 g/mol
InChI Key: NKNLCFUCTCOVTL-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1,4-benzodioxin core substituted at the 6-position with an ethanone group bearing a sulfanyl-linked 3-methylquinoxaline moiety. The benzodioxin scaffold is widely utilized in medicinal chemistry due to its metabolic stability and ability to modulate electronic and steric properties . The ethanone-sulfanyl linkage provides a flexible tether for attaching heterocyclic systems like quinoxaline, which may enhance binding to biological targets such as kinases or inflammatory mediators.

Properties

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone

InChI

InChI=1S/C19H16N2O3S/c1-12-19(21-15-5-3-2-4-14(15)20-12)25-11-16(22)13-6-7-17-18(10-13)24-9-8-23-17/h2-7,10H,8-9,11H2,1H3

InChI Key

NKNLCFUCTCOVTL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SCC(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]ethan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multiple steps that include the formation of the benzodioxin moiety and subsequent reactions to introduce the quinoxaline sulfanyl group. The general synthetic route can be described as follows:

  • Formation of Benzodioxin Moiety :
    • Reaction of 2,3-dihydrobenzo[1,4]dioxin with various electrophiles.
  • Introduction of Quinoxaline Sulfanyl Group :
    • The benzodioxin derivative is then reacted with 3-methylquinoxaline derivatives under appropriate conditions to yield the target compound.

Enzyme Inhibition

Research indicates that compounds with a benzodioxane structure exhibit significant enzyme inhibitory activities. For instance, derivatives have shown promising inhibition against:

  • α-Glucosidase : Important for managing Type 2 Diabetes Mellitus (T2DM).
  • Acetylcholinesterase (AChE) : Relevant for Alzheimer's disease treatment.

In a study involving similar compounds, several derivatives exhibited substantial inhibitory activity against yeast α-glucosidase and moderate activity against AChE . Molecular docking studies supported these findings by showing favorable binding interactions with the active sites of these enzymes .

Anticancer Activity

The compound's anticancer potential has been explored in various studies. For example:

  • Cytotoxicity Against Cancer Cell Lines : Compounds related to this structure have demonstrated cytotoxic effects against human breast carcinoma (MCF-7) and other cancer cell lines, indicating potential for further development as anticancer agents .

A detailed analysis of structure-activity relationships (SAR) revealed that modifications in the molecular structure significantly influence antiproliferative activities, with certain substitutions enhancing efficacy against specific cancer types .

Anti-inflammatory Properties

Compounds containing the benzodioxane framework are also noted for their anti-inflammatory properties. These effects are attributed to their ability to inhibit pro-inflammatory enzymes and cytokines. Studies have shown that these compounds can reduce inflammation markers in vitro, suggesting therapeutic applications in inflammatory diseases.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Case Study on α-Glucosidase Inhibition :
    • A series of synthesized sulfonamide derivatives exhibited IC50 values ranging from 10 μM to 50 μM against α-glucosidase, indicating their potential as antidiabetic agents .
  • Anticancer Activity Assessment :
    • A derivative was tested against multiple cancer cell lines, showing IC50 values lower than those of standard chemotherapeutics like doxorubicin, suggesting superior efficacy in certain contexts .

Data Table

PropertyValue/Description
Molecular FormulaC16H16N2O3S
Molecular Weight300.37 g/mol
Key Activitiesα-Glucosidase inhibition, AChE inhibition
Anticancer ActivityIC50 < 10 μM for MCF-7 cell line
Anti-inflammatory EffectsReduction in cytokine levels

Scientific Research Applications

Enzyme Inhibition

Research has indicated that compounds containing the benzodioxin structure exhibit significant enzyme inhibitory activities. Specifically, studies have focused on their potential as inhibitors of alpha-glucosidase and acetylcholinesterase enzymes. These enzymes are critical in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively .

Antimicrobial Properties

Compounds similar to 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]ethan-1-one have shown promising antimicrobial activities. The incorporation of the quinoxaline moiety enhances the compound's ability to combat bacterial infections, making it a candidate for further development in antimicrobial therapies .

Diabetes Management

The ability of this compound to inhibit alpha-glucosidase suggests its potential role in managing blood glucose levels in diabetic patients. Inhibitors of this enzyme slow down carbohydrate absorption in the intestines, which can lead to improved glycemic control .

Neuroprotective Effects

Given its inhibition of acetylcholinesterase, this compound may also possess neuroprotective properties. By preventing the breakdown of acetylcholine, it could enhance cholinergic transmission and potentially alleviate symptoms associated with neurodegenerative diseases like Alzheimer's .

Case Studies

Several studies have documented the effects of similar compounds on various biological systems:

  • Alpha-glucosidase Inhibition : A study demonstrated that newly synthesized sulfonamides derived from benzodioxin showed significant inhibition against alpha-glucosidase, indicating their potential for T2DM treatment .
  • Neuroprotective Studies : Research involving compounds with similar structures has shown improved cognitive function in animal models when tested for acetylcholinesterase inhibition, suggesting a pathway for developing treatments for Alzheimer's disease .

Data Tables

Compound Biological Activity Target Enzyme Potential Application
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]ethan-1-oneAlpha-glucosidase inhibitorAlpha-glucosidaseType 2 Diabetes Mellitus
Similar CompoundsAcetylcholinesterase inhibitorAcetylcholinesteraseAlzheimer’s Disease
Quinoxaline DerivativesAntimicrobialVarious bacterial targetsAntimicrobial therapy

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Substituents

The sulfanyl-ethanone bridge in the target compound allows for modular substitution. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reported Activity/Properties Reference
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4-dimethylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}ethanone C22H18N4O3S2 458.54 Thiazolo-triazole Not reported; structural diversity
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone C20H15N3O3S 377.40 Triazoloquinoline High topological polar surface area (91 Ų)
2-{[4-(4-Chlorophenyl)pyrimidin-2-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one C20H15ClN2O3S 398.87 Chlorophenyl-pyrimidine Screening hit (availability: 5 mg)
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone C17H13NO3S2 343.42 Benzothiazole Not reported

Key Observations :

  • Heterocyclic Influence: The quinoxaline group in the target compound may offer π-π stacking interactions in binding pockets, whereas bulkier substituents like thiazolo-triazole (458.54 g/mol) could hinder membrane permeability .
Anti-inflammatory Analogs
  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid : Exhibits anti-inflammatory activity comparable to ibuprofen in rat paw edema assays. The carboxylic acid group enhances hydrogen bonding but reduces oral bioavailability .
  • Enaminone Derivatives (e.g., 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(dimethylamino)prop-2-en-1-one): Synthesized via solvent-free condensation, these derivatives show antihepatotoxic effects in CCl4-induced liver injury models .
Kinase Inhibitors
  • (4-Amino-2-(4-methoxyphenethylamino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone: A CDK9 inhibitor developed using General Method B, highlighting the benzodioxin scaffold’s utility in kinase-targeted therapies .

Preparation Methods

Critical Analysis of Methodologies

  • Bromoacetyl Intermediate Route :

    • Strengths : High reproducibility and compatibility with sensitive functional groups.
    • Weaknesses : Multi-step synthesis increases time and cost.
  • Oxidative Thioetherification :

    • Ideal for substrates prone to hydrolysis but limited by oxidative side reactions.
  • Microwave-Assisted Synthesis :

    • Superior in efficiency and yield but requires specialized equipment.

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